molecular formula C15H15NO4S B6379069 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol CAS No. 1261919-42-9

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379069
CAS No.: 1261919-42-9
M. Wt: 305.4 g/mol
InChI Key: DHOSUFBBPKFEOW-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound that features a phenyl ring substituted with a dimethylsulfamoyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 4-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.

    Reduction: 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both the dimethylsulfamoyl and formyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOSUFBBPKFEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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